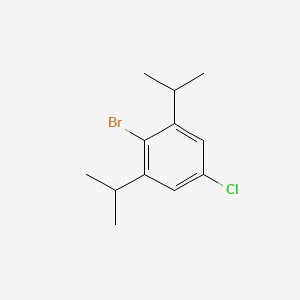

2-Bromo-5-chloro-1,3-diisopropylbenzene

Description

2-Bromo-5-chloro-1,3-diisopropylbenzene: is a halogenated aromatic compound It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with two isopropyl groups

Properties

IUPAC Name |

2-bromo-5-chloro-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrCl/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMRFTIGJHVUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1Br)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogenation of 1,3-diisopropylbenzene: The synthesis of 2-Bromo-5-chloro-1,3-diisopropylbenzene typically involves the halogenation of 1,3-diisopropylbenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine as halogenating agents.

Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process. The reaction is conducted under controlled temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-5-chloro-1,3-diisopropylbenzene can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the halogen atoms with hydroxyl groups.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed:

Hydroxylated Derivatives: Formed through nucleophilic substitution reactions.

Oxidized Products: Formed through oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.

Reduced Products: Formed through reduction reactions, potentially leading to the formation of alkanes or alcohols.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 2-Bromo-5-chloro-1,3-diisopropylbenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is explored for its potential use in drug development due to its unique chemical structure, which can be modified to enhance biological activity.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1,3-diisopropylbenzene involves its interaction with molecular targets through its halogen atoms and isopropyl groups. The bromine and chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

2-Bromo-1,3-diisopropylbenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chloro-1,3-diisopropylbenzene:

2-Bromo-5-chloro-1,3-difluorobenzene: Contains fluorine atoms instead of isopropyl groups, leading to different chemical properties and reactivity.

Uniqueness: 2-Bromo-5-chloro-1,3-diisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with isopropyl groups. This combination of substituents provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Bromo-5-chloro-1,3-diisopropylbenzene is an organic compound with notable structural characteristics, including the presence of bromine and chlorine substituents on a diisopropyl-substituted benzene ring. This unique configuration influences its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and environmental science.

- Molecular Formula : C12H14BrCl

- Molecular Weight : Approximately 261.62 g/mol

- Structural Characteristics : The compound features two isopropyl groups at the 1 and 3 positions of the benzene ring, with bromine and chlorine located at the 2 and 5 positions respectively. This arrangement affects its reactivity and potential biological interactions.

The biological activity of this compound is primarily understood through its interactions with various biological targets. Research indicates that this compound may interact with enzymes and receptors, potentially modulating their activity. However, detailed studies are required to elucidate the exact molecular pathways involved in its biological effects.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Preliminary findings suggest that it exhibits significant activity against a range of bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound has promising antimicrobial properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. A study conducted on various cancer cell lines demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The observed IC50 values indicate that the compound can inhibit cell proliferation in these cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound was evaluated for its biological activity:

- Study on Antimicrobial Effects : A research group tested the compound against multi-drug resistant bacterial strains. The results highlighted its efficacy in inhibiting growth compared to standard antibiotics, suggesting a potential role in treating resistant infections .

- Evaluation of Cytotoxicity : In vitro assays were conducted to assess cytotoxicity against various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways .

- Environmental Impact Assessment : Given its chemical structure, studies have also focused on the environmental implications of this compound. Research indicates potential endocrine-disrupting effects when exposed to aquatic organisms, raising concerns about its environmental persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.